3,5-Dichloro-L-tyrosine 3,5-Dichloro-L-tyrosine 3,5-dichloro-L-tyrosine is a chloroamino acid that is L-tyrosine carrying chloro- substituents at positions C-3 and C-5 of the benzyl group. It is a dihalogenated L-tyrosine, a dichlorobenzene, a non-proteinogenic L-alpha-amino acid and a chloroamino acid.
Brand Name: Vulcanchem
CAS No.: 15106-62-4
VCID: VC21539308
InChI: InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
SMILES: C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N
Molecular Formula: C9H9Cl2NO3
Molecular Weight: 250.08 g/mol

3,5-Dichloro-L-tyrosine

CAS No.: 15106-62-4

Cat. No.: VC21539308

Molecular Formula: C9H9Cl2NO3

Molecular Weight: 250.08 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dichloro-L-tyrosine - 15106-62-4

CAS No. 15106-62-4
Molecular Formula C9H9Cl2NO3
Molecular Weight 250.08 g/mol
IUPAC Name 2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid
Standard InChI InChI=1S/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)
Standard InChI Key MPHURJQUHZHALJ-ZETCQYMHSA-N
Isomeric SMILES C1=C(C=C(C(=C1Cl)O)Cl)C[C@@H](C(=O)O)N
SMILES C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N
Canonical SMILES C1=C(C=C(C(=C1Cl)O)Cl)CC(C(=O)O)N

Chemical Identity and Structural Characteristics

Basic Molecular Information

3,5-Dichloro-L-tyrosine is a halogenated derivative of the amino acid L-tyrosine, characterized by the presence of two chlorine atoms at the 3 and 5 positions of the aromatic ring. Its chemical formula is C₉H₉Cl₂NO₃, with a systematic IUPAC name of (S)-2-amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid . The compound is identified in chemical databases by CAS Registry Number 15106-62-4 and has a specific InChI representation of InChI=1/C9H9Cl2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1 .

Structural Features

Physical and Chemical Properties

Physical Characteristics

3,5-Dichloro-L-tyrosine appears as a white to off-white crystalline solid with hygroscopic properties . The compound demonstrates solubility in water and polar organic solvents such as methanol and ethanol, which is consistent with its amino acid structure and functionality .

Comparative Properties

PropertyL-Tyrosine3,5-Dichloro-L-tyrosine
Molecular Weight181.19 g/mol250.08 g/mol
HydrophobicityLowerHigher
Solubility in WaterModerateVariable depending on pH
Chemical ReactivityStandard amino acid reactionsModified reactivity due to chlorination
Typical pKa~9.9~6.5

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

Biochemical Applications and Research Relevance

Role in Enzymatic Studies

3,5-Dichloro-L-tyrosine serves as an important substrate for various enzymes, particularly in studies investigating oxidative stress and inflammation processes in biological systems. The compound has been identified as a substrate for eosinophil peroxidase, which catalyzes its oxidation to produce specific products along with hydrogen peroxide.

Protein Synthesis Applications

In biochemical research, 3,5-Dichloro-L-tyrosine is utilized in studies related to protein synthesis and enzyme inhibition . The chlorine substitutions alter its interaction with enzymes and receptors, making it a valuable tool for understanding structure-activity relationships in proteins.

Biological Activity and Physiological Effects

Protein Interactions

The halogenation of the tyrosine residue significantly impacts protein structure and function. Research has demonstrated that the incorporation of halogenated tyrosines, including 3,5-Dichloro-L-tyrosine, can lead to substantial perturbations in protein self-organization and dynamics. These alterations can affect enzymatic activities and protein-protein interactions, providing valuable insights into protein function.

Relationship to Inflammatory Processes

3,5-Dichloro-L-tyrosine has been linked to various inflammatory conditions. Elevated levels of chlorinated tyrosines often serve as biomarkers for oxidative stress and tissue damage in inflammatory diseases. Table 2 summarizes some of the pathological conditions associated with elevated 3,5-Dichloro-L-tyrosine levels:

Table 2: Pathological Conditions Associated with Elevated 3,5-Dichloro-L-tyrosine Levels

ConditionCorrelation with 3,5-Dichloro-L-tyrosineClinical Significance
Chronic InflammationIncreased levels in blood samplesPotential biomarker for disease progression
Oxidative StressElevated in biological fluidsIndicator of oxidative damage
Renal FailureHigher than normal concentrationsAssociated with disease severity
AtherosclerosisIncreased levels in affected tissuesMarker for oxidative modifications
Cystic FibrosisElevated in respiratory samplesIndicator of neutrophil activity

Antiviral Properties

Research has suggested potential antiviral activity for 3,5-Dichloro-L-tyrosine through inhibition of viral protein expression and genome replication. This activity may result from interactions with viral fusion peptides, though further research is needed to fully characterize these mechanisms.

Package SizeRepresentative Price (EUR)
250 mg25.00
1 g49.00
5 g403.00
10 g478.00
25 g849.00

These prices are representative of market values from select suppliers as of early 2025 .

Comparative Analysis with Related Compounds

Structural Analogues

3,5-Dichloro-L-tyrosine belongs to a family of halogenated tyrosine derivatives that includes compounds with various halogen substitution patterns. Table 4 compares key features of 3,5-Dichloro-L-tyrosine with related compounds:

Table 4: Comparison of 3,5-Dichloro-L-tyrosine with Related Compounds

CompoundFormulaMolecular WeightKey Distinguishing Features
3,5-Dichloro-L-tyrosineC₉H₉Cl₂NO₃250.08 g/molTwo chlorine atoms at positions 3 and 5
L-TyrosineC₉H₁₁NO₃181.19 g/molNo halogen substitution
3,5-Difluoro-L-tyrosineC₉H₉F₂NO₃217.17 g/molTwo fluorine atoms at positions 3 and 5
3,5-Diiodo-L-tyrosineC₉H₉I₂NO₃432.98 g/molTwo iodine atoms at positions 3 and 5
3-ChlorotyrosineC₉H₁₀ClNO₃215.63 g/molSingle chlorine atom at position 3

Functional Differences

The different halogen substituents significantly affect the compounds' biological activities and chemical properties:

  • 3,5-Difluoro-L-tyrosine is noted as a functional and tyrosinase-resistant tyrosine mimic, used to evaluate substrate specificity of protein tyrosine phosphatases (PTPs)

  • 3,5-Diiodo-L-tyrosine has distinct biochemical properties due to the larger iodine atoms and their electronic effects

  • 3,5-Dichloro-L-tyrosine occupies an intermediate position in terms of halogen size and electronegativity effects

Research Applications and Case Studies

Enzymatic Activity Assessment

Research has utilized 3,5-Dichloro-L-tyrosine as a substrate for eosinophil peroxidase in the production of monoclonal antibodies. These studies have demonstrated the compound's effective participation in enzymatic reactions that could potentially lead to the development of new diagnostic tools for inflammatory diseases.

Oxidative Stress Biomarkers

Studies have employed stable isotope dilution methods to quantify chlorinated tyrosines, including 3,5-Dichloro-L-tyrosine, in biological fluids from patients exposed to oxidative stress conditions. These investigations have revealed the potential of these compounds as biomarkers for assessing oxidative damage in various clinical scenarios.

Chlorine Exposure Assessment

3,5-Dichloro-L-tyrosine has been investigated as a potential biomarker for chlorine exposure in toxicological studies. Research focusing on in vitro chlorinated tyrosine adducts in blood has provided insights into the mechanisms and detection of chlorine poisoning, which remains a significant industrial and environmental health concern .

Future Research Directions

Diagnostic Applications

Further research into the correlation between 3,5-Dichloro-L-tyrosine levels and specific disease states may yield valuable diagnostic tools. The development of sensitive and specific assays for this compound could enhance clinical assessment of inflammatory conditions and oxidative stress.

Protein Engineering

The incorporation of 3,5-Dichloro-L-tyrosine into proteins through genetic code expansion or chemical synthesis represents an emerging area of protein engineering. This approach could enable the creation of proteins with novel properties for applications in biotechnology and medicine.

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